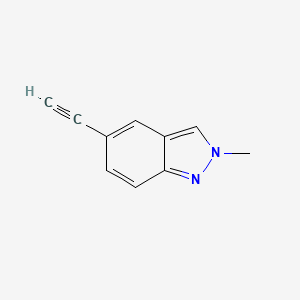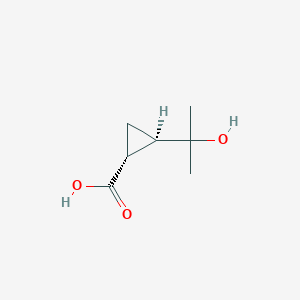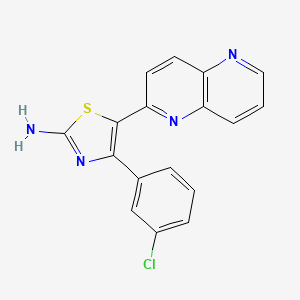
1-(Pyridin-4-yl)azetidin-3-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)azetidin-3-olhydrochloride is a chemical compound with the molecular formula C10H13ClN2O.
Métodos De Preparación
The synthesis of 1-(Pyridin-4-yl)azetidin-3-olhydrochloride typically involves the reaction of pyridine-4-carbaldehyde with 3-aminopropan-1-ol in the presence of hydrochloric acid. The resulting product is a white crystalline solid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Pyridin-4-yl)azetidin-3-olhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)azetidin-3-olhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive molecule.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)azetidin-3-olhydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms may vary depending on the application, it generally exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-(Pyridin-4-yl)azetidin-3-olhydrochloride can be compared with other similar compounds, such as:
Azetidin-3-ol hydrochloride: A related compound with similar structural features but different functional groups.
Pyridin-4-yl derivatives: Compounds with the pyridin-4-yl group but different substituents on the azetidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique properties and versatile applications make it a valuable compound for scientific exploration and development.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
1-pyridin-4-ylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-5-10(6-8)7-1-3-9-4-2-7;/h1-4,8,11H,5-6H2;1H |
Clave InChI |
JDBUFDFOOCOHSR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC=NC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

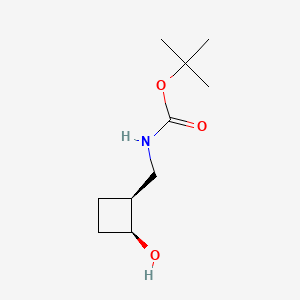
![(2S,4S)-1-[(benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13515141.png)
![rac-(1R,5R)-3-benzyl-1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13515142.png)
![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
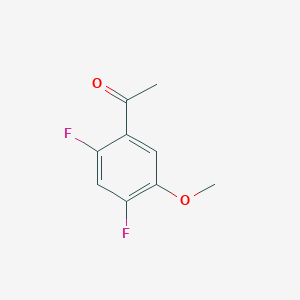
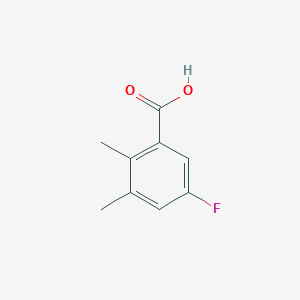
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
